Desfesoterodine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZAXCGJSBGDW-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431319 | |
| Record name | (R)-5-Hydroxymethyltolterodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207679-81-0 | |
| Record name | 5-Hydroxymethyltolterodine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207679-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desfesoterodine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207679810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desfesoterodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15578 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-5-Hydroxymethyltolterodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-5-Hydroxymethyl Tolterodine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESFESOTERODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU871O78GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Receptor Pharmacology and Molecular Mechanisms of Desfesoterodine
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism
5-HMT acts as a competitive antagonist at muscarinic acetylcholine receptors patsnap.compatsnap.com. This antagonistic action involves inhibiting the binding of acetylcholine, the endogenous neurotransmitter responsible for mediating bladder muscle contraction, to these receptors patsnap.compatsnap.comnih.govwikipedia.org. By competitively blocking mAChRs, 5-HMT reduces the involuntary contractions of the bladder muscle patsnap.compatsnap.com.
Competitive Antagonism at mAChRs
Research indicates that desfesoterodine, through its active metabolite 5-HMT, produces a competitive and concentration-dependent inhibition of carbachol-induced contraction in isolated guinea-pig urinary bladder strips medchemexpress.comtargetmol.com. The potency of this competitive antagonism is quantified by its pA2 value of 9.14 medchemexpress.comtargetmol.commedchemexpress.eumedchemexpress.com. The K_B value for its action as a muscarinic receptor antagonist is reported as 0.84 nM medchemexpress.comtargetmol.commedchemexpress.eu.
Specificity and Affinity for M3 Muscarinic Receptors
This compound, via 5-HMT, demonstrates a notable affinity for muscarinic acetylcholine receptor subtypes, particularly the M3 receptors patsnap.com. While some radioligand binding studies using homogenates of guinea-pig tissues and Chinese hamster ovary (CHO) cell lines expressing human muscarinic M1-M5 receptors have suggested that this compound is not selective for any single muscarinic receptor subtype in terms of binding medchemexpress.com, its predominant functional effects, especially in the bladder, are largely attributed to its action at M3 receptors due to their critical role in mediating bladder contraction patsnap.compatsnap.comeinj.orgnih.govnih.gov.
Table 1: Key Pharmacological Parameters of this compound (5-HMT) as a Muscarinic Receptor Antagonist
| Parameter | Value | Receptor Type | Source |
| K_B | 0.84 nM | mAChR | medchemexpress.comtargetmol.commedchemexpress.eu |
| pA2 | 9.14 | mAChR | medchemexpress.comtargetmol.commedchemexpress.eu |
Implications for Detrusor Muscle Contraction Inhibition
The M3 muscarinic receptors are recognized as the primary subtype responsible for mediating the contraction of the detrusor muscle, which is the muscle layer of the bladder patsnap.compatsnap.comeinj.orgnih.govnih.gov. By binding to and inhibiting these M3 receptors, 5-HMT effectively reduces the involuntary contractions of the detrusor muscle. This antagonistic action contributes to an increase in bladder capacity, thereby alleviating symptoms associated with overactive bladder syndrome patsnap.compatsnap.com. Although M2 receptors are the most abundant muscarinic receptors in the detrusor muscle, M3 receptors are predominantly involved in detrusor contraction patsnap.comeinj.orgnih.gov.
Interactions with Other Muscarinic Receptor Subtypes (M1, M2, M4, M5)
As noted, certain radioligand binding studies suggest that this compound may not exhibit significant selectivity for any specific muscarinic receptor subtype (M1, M2, M3, M4, M5) across different tissues and cell lines medchemexpress.com. Muscarinic acetylcholine receptors (M1-M5) are expressed differentially throughout the body and play various physiological roles nih.govgoogle.commdpi.com. In the context of the bladder, while M3 receptors are directly responsible for contraction, M2 receptors are also present in abundance and may contribute indirectly to smooth muscle contraction by inhibiting sympathetically mediated relaxation via adenyl cyclase inhibition einj.orgnih.gov. This complex interplay suggests that while the primary therapeutic effect in the bladder is mediated via M3 antagonism, interactions with other subtypes could also occur.
Downstream Signaling Pathways Modulation
The antagonistic action of this compound's active metabolite, 5-HMT, at muscarinic acetylcholine receptors modulates downstream intracellular signaling pathways by preventing the normal activation of these receptors by acetylcholine.
Effects on Intracellular Calcium Mobilization
Activation of M3 muscarinic receptors by acetylcholine typically triggers a cascade of events leading to the mobilization of intracellular calcium nih.gov. This increase in intracellular calcium is a crucial step in the contractile process of smooth muscle cells, including those of the detrusor muscle in the bladder nih.gov. As a competitive antagonist of the M3 receptor, this compound (via 5-HMT) inhibits the binding of acetylcholine, thereby preventing the associated intracellular calcium mobilization. This inhibition of calcium release ultimately leads to the relaxation of the detrusor muscle, preventing its involuntary contractions nih.gov.
PubChem CIDs for Compounds
| Compound Name | PubChem CID |
| This compound | 9819382 |
| Acetylcholine | 6060 |
Note on Receptor PubChem CIDs: PubChem CIDs are primarily identifiers for chemical compounds. Muscarinic acetylcholine receptors (M1, M2, M3, M4, M5) are proteins, not chemical compounds. While some databases may cross-reference receptor targets with CIDs from assays or ligands, the standard identifiers for proteins are UniProt IDs. For clarity and scientific accuracy, the UniProt IDs for the human muscarinic receptor subtypes are provided below.
| Receptor Subtype | UniProt ID (Human) |
| M1 Muscarinic Receptor | P08482 |
| M2 Muscarinic Receptor | P10980 |
| M3 Muscarinic Receptor | P20309 |
| M4 Muscarinic Receptor | P08172 |
| M5 Muscarinic Receptor | P08911 |
Influence on Adenylyl Cyclase and Phosphoinositide Signaling
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate various intracellular signaling cascades upon activation by acetylcholine. The five mAChR subtypes (M1-M5) are classically categorized into two groups based on their G protein coupling: M2 and M4 receptors primarily couple to Gi/o proteins, while M1, M3, and M5 receptors couple to Gq/11 proteins. kyoto-u.ac.jpnih.govmdpi.com
The coupling of M2 and M4 receptors to Gi/o proteins results in the inhibition of adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), which in turn reduces the activity of protein kinase A (PKA). nih.govmdpi.com
In contrast, the activation of M1, M3, and M5 receptors, through their coupling to Gq/11 proteins, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). These second messengers subsequently lead to an increase in intracellular calcium (Ca2+) levels and the activation of protein kinase C (PKC). nih.govmdpi.comnih.gov
As a non-selective competitive antagonist of mAChRs, this compound inhibits the binding of endogenous acetylcholine and other agonists, such as carbachol, to these receptors. medchemexpress.comtargetmol.comncats.io By occupying the receptor binding sites, this compound effectively prevents the initiation of these signaling cascades. Consequently, it counteracts the Gi/o-mediated inhibition of adenylyl cyclase and the Gq/11-mediated activation of phosphoinositide signaling, thereby preventing the associated changes in cAMP, DAG, IP3, and intracellular Ca2+ that would typically occur upon agonist binding. nih.govmdpi.com
The competitive binding affinity of this compound across muscarinic receptor subtypes is summarized below:
Table 1: this compound Binding Affinity to mAChR Subtypes
| Receptor Subtype | Ki (nM) | Source |
| M1 | 2.3 | mdpi.com |
| M2 | 2.0 | mdpi.com |
| M3 | 2.5 | mdpi.com |
| M4 | 2.8 | mdpi.com |
| M5 | 2.9 | mdpi.com |
| mAChR (general) | KB: 0.84 | medchemexpress.comtargetmol.com |
Molecular Modeling and Docking Studies of this compound with mAChRs
Molecular modeling and docking studies are computational techniques utilized to predict the binding modes and interactions between small molecules and target proteins, such as muscarinic acetylcholine receptors (mAChRs). While general principles and examples of such studies for other mAChR ligands (e.g., arecoline, muscarine, tiotropium) are established, specific detailed molecular modeling and docking studies explicitly focusing on this compound were not identified as reported findings in the available literature. kyoto-u.ac.jpnih.govbiorxiv.orgnih.govguidetopharmacology.org
However, the methodology for such investigations on mAChRs generally involves simulating the interaction of a ligand within the receptor's binding pocket. The orthosteric binding site of mAChRs is highly conserved across all five subtypes (M1-M5), which explains the challenge in developing subtype-selective ligands. kyoto-u.ac.jpmdpi.combiorxiv.org Key residues commonly implicated in ligand-receptor interactions within the orthosteric pocket include Asp147 and Tyr506 in the M3 receptor, or Tyr404, Tyr408, Ala196, and Trp157 in the M1 receptor. These interactions often involve hydrophobic forces, π–π stacking, and hydrogen bonding. kyoto-u.ac.jpnih.gov
Computational predictions derived from docking studies can be validated through comparison with experimental data, such as cryo-electron microscopy (cryo-EM) structures of mAChR-ligand complexes. kyoto-u.ac.jp Given this compound's established non-selective competitive antagonism of mAChRs, it can be inferred that its action stems from its ability to effectively occupy the highly conserved orthosteric binding site across all five mAChR subtypes, thereby preventing acetylcholine from binding and initiating a response. medchemexpress.comtargetmol.com
Receptor Desensitization and Regulation Mechanisms
Receptor desensitization is a critical physiological process that serves to attenuate the cellular response to prolonged or repeated stimulation by an agonist. This regulatory mechanism is particularly well-characterized for G protein-coupled receptors (GPCRs), a family that includes muscarinic acetylcholine receptors. kyoto-u.ac.jpnih.govelifesciences.org
The molecular mechanisms underlying GPCR desensitization are multifaceted and involve several key steps:
Uncoupling from G Proteins: Agonist-induced activation typically leads to the uncoupling of the receptor from its associated G protein, thereby interrupting the downstream signaling cascade. nih.govelifesciences.org
Receptor Phosphorylation: A primary event in desensitization is the phosphorylation of the activated receptor. This is often catalyzed by G protein-coupled receptor kinases (GRKs) or other kinases such as protein kinase A (PKA) or protein kinase C (PKC). nih.govelifesciences.orgnih.gov
Arrestin Binding: Phosphorylation of the receptor increases its affinity for β-arrestin proteins. The binding of β-arrestins further uncouples the receptor from G proteins and can also initiate receptor internalization. nih.govelifesciences.org
Internalization (Endocytosis): Following β-arrestin binding, the receptor is often internalized, moving from the cell surface into endosomal compartments. This sequestration removes the receptor from the vicinity of its ligand and contributes to the attenuation of the cellular response. elifesciences.orgplos.org
Degradation and Downregulation: Internalized receptors can either be recycled back to the cell surface, allowing for resensitization, or they can be targeted for degradation, leading to a long-term reduction (downregulation) in receptor expression. elifesciences.orgplos.org
As a competitive muscarinic receptor antagonist, this compound exerts its pharmacological effects by competitively binding to mAChRs, preventing acetylcholine from occupying the receptor binding site and initiating the typical activation cascade. medchemexpress.comtargetmol.comncats.io Therefore, this compound itself is not typically involved in inducing agonist-dependent desensitization mechanisms, such as GRK phosphorylation or β-arrestin recruitment. Instead, its primary action is to block these events by preventing the initial agonist binding required for receptor activation and subsequent desensitization. By antagonizing the action of acetylcholine, this compound prevents the receptor from undergoing the conformational changes necessary for agonist-induced desensitization pathways to be activated.
Table 2: Key Properties of this compound
| Property | Value | Source |
| Mechanism of Action | Competitive mAChR antagonist | medchemexpress.comtargetmol.comncats.io |
| Potency (KB) | 0.84 nM | medchemexpress.comtargetmol.com |
| Potency (pA2) | 9.14 | medchemexpress.comtargetmol.com |
| Selectivity | Non-selective for M1-M5 mAChR subtypes | medchemexpress.comtargetmol.com |
Pharmacokinetics and Biotransformation of Desfesoterodine
Prodrug Activation and Metabolism of Fesoterodine (B1237170) to Desfesoterodine
Fesoterodine itself is a prodrug, meaning it is pharmacologically inactive until it is converted into its active form, this compound (also known as 5-hydroxymethyl tolterodine (B1663597) or 5-HMT), within the body. This conversion is a rapid and extensive process following oral administration. In fact, the hydrolysis of fesoterodine is so efficient that the parent compound is not detectable in plasma.
Role of Non-Specific Esterases
The activation of fesoterodine to this compound is mediated by ubiquitous non-specific esterases found in the body smw.chresearchgate.net. These enzymes hydrolyze the ester bond in the fesoterodine molecule, yielding this compound. This enzymatic conversion is a key feature of fesoterodine's design, ensuring a consistent and efficient generation of the active metabolite.
Independence from Cytochrome P450 Enzymes (e.g., CYP2D6)
A significant aspect of the initial conversion of fesoterodine to this compound is its independence from the cytochrome P450 (CYP) enzyme system, particularly CYP2D6 smw.chresearchgate.net. While the subsequent metabolism of this compound does involve CYP enzymes, its formation from the prodrug is not reliant on this pathway. This characteristic minimizes the potential for genetic variability in CYP2D6 activity to impact the initial activation of the drug, leading to more predictable plasma concentrations of the active metabolite across different individuals.
Absorption and Distribution Dynamics
Following its formation from fesoterodine, this compound is readily absorbed and distributed throughout the body, with a particular affinity for its target tissue, the bladder.
Systemic Bioavailability Considerations
The systemic bioavailability of this compound after oral administration of fesoterodine is approximately 52%. This indicates that a substantial portion of the active metabolite reaches the systemic circulation to exert its therapeutic effects.
| Parameter | Value |
|---|---|
| Systemic Bioavailability of this compound | 52% |
Plasma Protein Binding Characteristics
Once in the bloodstream, this compound exhibits moderate binding to plasma proteins. The unbound fraction of this compound in human serum is approximately 36%, meaning that 64% of the circulating this compound is bound to plasma proteins nih.gov. The primary binding protein for this compound is alpha1-acid glycoprotein (AAG) nih.gov. This level of protein binding allows for a significant portion of the drug to remain unbound and therefore pharmacologically active and available for distribution to its target tissues.
| Parameter | Value | Major Binding Protein |
|---|---|---|
| Unbound Fraction in Human Serum | 36% | Alpha1-acid Glycoprotein (AAG) |
| Bound Fraction in Human Serum | 64% |
Tissue Distribution Profiles, particularly in the Bladder
This compound demonstrates a notable affinity for the urinary bladder, its primary site of action. Studies have shown that this compound binds with high affinity to muscarinic receptors located in the bladder urothelium and detrusor muscle ics.org. This targeted binding is fundamental to its mechanism of action in treating overactive bladder. The concentration and prolonged binding of this compound in the bladder tissue contribute to its efficacy in managing the symptoms of this condition.
Elimination Pathways and Excretion
The elimination of this compound is a balanced process involving both metabolic transformation and direct excretion of the active moiety and its metabolites. Hepatic metabolism and renal excretion are the primary routes for the clearance of this compound from the body. europa.eu Approximately 70% of an administered dose of fesoterodine is recovered in the urine as this compound and its metabolites, while a smaller fraction, about 7%, is recovered in the feces.
Renal excretion is a significant pathway for the elimination of this compound and its various metabolites. The major metabolites found in urine include the carboxy metabolite, the carboxy-N-desisopropyl metabolite, and the N-desisopropyl metabolite, alongside unchanged this compound.
The distribution of these metabolites in urine is as follows:
Carboxy metabolite: ~35% of the administered dose
Carboxy-N-desisopropyl metabolite: ~18% of the administered dose
This compound (5-HMT): ~16% of the administered dose
N-desisopropyl metabolite: ~1% of the administered dose
| Metabolite | Percentage of Administered Dose Recovered in Urine |
|---|---|
| Carboxy metabolite | ~35% |
| Carboxy-N-desisopropyl metabolite | ~18% |
| This compound (5-HMT) | ~16% |
| N-desisopropyl metabolite | ~1% |
A minor portion of the administered fesoterodine dose is eliminated via the biliary and fecal routes. Approximately 7% of the dose is recovered in the feces, indicating that this is a less prominent pathway of elimination compared to renal excretion.
Pharmacokinetic Variability and Factors Influencing Exposure
The exposure to this compound can be influenced by several intrinsic and extrinsic factors, including genetic variations in metabolic enzymes and the physiological effects of aging and organ function.
The metabolism of this compound to its inactive metabolites is partly mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. europa.eu Genetic polymorphisms in the CYP2D6 gene can lead to different metabolic phenotypes, broadly categorized as poor metabolizers (PMs) and extensive metabolizers (EMs). This genetic variability has a discernible impact on the systemic exposure to this compound.
In individuals who are CYP2D6 poor metabolizers, the mean maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of this compound are increased. europa.euhpra.ie Specifically, the Cmax is approximately 1.7-fold higher and the AUC is about 2-fold higher in PMs compared to EMs. europa.euhpra.ie
| CYP2D6 Phenotype | Fold Increase in Cmax of this compound (compared to EMs) | Fold Increase in AUC of this compound (compared to EMs) |
|---|---|---|
| Poor Metabolizers (PMs) | ~1.7 | ~2.0 |
Age: Studies have been conducted to evaluate the effect of age on the pharmacokinetics of this compound. In a study comparing young white men (18-40 years), elderly white men (>65 years), and elderly white women (>65 years), no clinically meaningful differences were observed in the Cmax and AUC of this compound. drugbank.com
The mean Cmax values were 4.1 ng/mL in young white men, 3.8 ng/mL in elderly white men, and 4.6 ng/mL in elderly white women. The mean area under the curve up to the last measurable concentration (AUC0-tz) was 49 ngh/mL, 48 ngh/mL, and 54 ng*h/mL in the respective groups. drugbank.com These findings suggest that dosage adjustments based solely on age are not necessary for this compound. drugbank.com
| Population | Mean Cmax (ng/mL) | Mean AUC0-tz (ng*h/mL) |
|---|---|---|
| Young White Men (18-40 years) | 4.1 | 49 |
| Elderly White Men (>65 years) | 3.8 | 48 |
| Elderly White Women (>65 years) | 4.6 | 54 |
Organ Function: Renal impairment has a notable effect on the exposure to this compound. Since renal excretion is a major elimination pathway, reduced kidney function leads to higher systemic concentrations of the active metabolite. The extent of this increase correlates with the severity of renal impairment.
| Degree of Renal Impairment | Fold Increase in Cmax of this compound | Fold Increase in AUC of this compound |
| Mild | ~1.4 | ~1.6 |
| Moderate | ~1.5 | ~1.8 |
| Severe | ~2.0 | ~2.3 |
Preclinical Research and in Vitro/in Vivo Models
In Vitro Pharmacological Characterization
The in vitro pharmacological profile of desfesoterodine, the active metabolite of fesoterodine (B1237170), has been established through a series of preclinical studies designed to elucidate its interaction with target receptors and its functional effects on relevant tissues. nih.gov These investigations confirm its mechanism of action as a competitive muscarinic receptor antagonist.
Radioligand binding assays are a cornerstone for determining the affinity of a compound for its receptor. nih.govcreative-bioarray.com In these assays, a radioactively labeled ligand is used to quantify binding to a target receptor. oncodesign-services.com The affinity of an unlabeled compound, such as this compound, is determined by its ability to compete with and displace the radioligand, a process measured as the inhibition constant (Ki). creative-bioarray.com
Studies have demonstrated that this compound (also referred to as 5-hydroxymethyl tolterodine (B1663597) or 5-HMT) potently inhibits radioligand binding at all five human muscarinic receptor subtypes (M1-M5). nih.govnih.gov A key finding from these assays is that this compound exhibits a balanced selectivity profile, meaning it has a similar affinity across all five receptor subtypes. nih.gov This contrasts with some other antimuscarinic agents that may show preference for a particular subtype. When compared to its parent compound, fesoterodine, this compound is significantly more potent in binding to these receptors. nih.gov
The affinity of this compound for muscarinic receptors in bladder and salivary gland tissues has been compared to other established antimuscarinic agents. These comparative binding studies are crucial for understanding the potential for tissue selectivity.
| Compound | Bladder | Salivary Gland |
|---|---|---|
| This compound (5-HMT) | 2.9 | 5.2 |
| Tolterodine | 2.7 | 4.8 |
| Oxybutynin (B1027) | 9.8 | 3.02 |
Data summarized from reference nih.gov.
To assess the functional consequences of receptor binding, isolated organ bath studies are employed. nih.gov In this ex vivo model, strips of detrusor muscle from the bladder are suspended in an organ bath containing a physiological solution. nih.gov The muscle strips are then stimulated to contract, typically by using a muscarinic agonist like carbachol or through electrical field stimulation (EFS). nih.govnih.gov The ability of an antagonist to inhibit these contractions provides a measure of its functional activity.
Studies investigating this compound have utilized this methodology to confirm its antagonist properties in a native tissue preparation. nih.gov The addition of this compound to the organ bath leads to a reduction in the contractions induced by carbachol or EFS, demonstrating its functional antagonism at muscarinic receptors within the bladder smooth muscle. nih.govnih.gov
Dose-response curves are generated by exposing the isolated detrusor muscle to increasing concentrations of the antagonist in the presence of a fixed concentration of an agonist. msdmanuals.comstudy.com This analysis reveals the relationship between the concentration of the drug and the magnitude of the functional response, in this case, the inhibition of muscle contraction. study.com For a competitive antagonist like this compound, the dose-response curve for the agonist is shifted to the right in a parallel manner, indicating that a higher concentration of the agonist is required to overcome the inhibitory effect of the antagonist. nih.gov The characteristics of this curve, including its slope and the maximum effect, are used to quantify the potency and efficacy of the compound. sigmaaldrich.com
Schild regression analysis is a specific method used to characterize competitive antagonism. nih.govwikipedia.org The analysis involves plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration. pa2online.org The dose ratio is the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist. pa2online.org
For a simple competitive antagonist, this plot should yield a straight line with a slope of unity (approximately 1.0). nih.gov The point where this line intersects the x-axis provides the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to restore the original response. nih.govslideshare.net The pA2 value is a measure of the affinity of the antagonist for its receptor, determined from a functional assay, and is a key parameter in receptor classification. nih.gov The pharmacological characterization of this compound as a competitive muscarinic antagonist is consistent with the principles evaluated by this type of analysis. nih.gov
Functional Assays (e.g., Isolated Organ Bath Studies with Detrusor Muscle)
In Vivo Efficacy Studies in Animal Models
In vivo studies are essential to confirm that the pharmacological activity observed in vitro translates to a functional effect in a living organism. rasayucancerclinic.comyoutube.com Animal models are developed to mimic the pathophysiology of human conditions, allowing for the evaluation of a drug's efficacy. nih.govresearchgate.net
To study the effects of this compound on bladder function, researchers utilize animal models that exhibit symptoms of bladder overactivity. nih.gov A primary method for this is continuous cystometry in conscious animals, often female Sprague-Dawley rats. nih.gov This technique involves infusing saline into the bladder via a catheter and continuously recording intravesical pressure. This allows for the measurement of several key urodynamic variables, including micturition pressure (the pressure at which voiding occurs), intercontraction intervals (the time between voids), bladder capacity, and residual volume (the amount of urine left after voiding). nih.gov
Another model used is the pelvic congestion model in rats, which leads to decreased bladder capacity and can be used to study storage dysfunction. nih.govresearchgate.net In these established models, this compound has been shown to have effects consistent with its muscarinic antagonist profile. Administration of low doses of this compound resulted in a reduction in micturition pressure and an increase in both intercontraction intervals and bladder capacity. nih.gov Importantly, these efficacy-related effects were observed without a significant impact on residual volume, indicating that the compound did not hinder the ability to empty the bladder. nih.gov
Models of Bladder Dysfunction and Overactivity
Preclinical Toxicology and Safety Pharmacology Studies
Comprehensive preclinical toxicology and safety pharmacology studies are mandated by regulatory agencies to assess the potential for adverse effects before a new drug can be tested in humans. These studies evaluate the effects of the drug on major organ systems.
The primary pharmacological action of this compound is the competitive antagonism of muscarinic receptors. In vitro binding assays using human recombinant muscarinic receptors (M1-M5) have shown that this compound binds with high affinity to all five subtypes, with Ki values in the low nanomolar range, indicating a lack of subtype selectivity hpra.ie.
To assess the potential for off-target effects, this compound has been screened against a panel of other receptors and ion channels. A key area of concern for many non-cardiac drugs is the potential to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias. In vitro studies have shown that this compound does inhibit the hERG current, with reported IC50 values (the concentration required to inhibit the current by 50%) of 0.28 and 0.5 µM geneesmiddeleninformatiebank.nl.
The binding affinities and inhibitory concentrations of this compound at its primary targets and a key off-target are presented below.
| Target | Parameter | Value (nM) |
|---|---|---|
| Muscarinic M1 Receptor | Ki | 2.3 |
| Muscarinic M2 Receptor | Ki | 2.0 |
| Muscarinic M3 Receptor | Ki | 2.5 |
| Muscarinic M4 Receptor | Ki | 2.8 |
| Muscarinic M5 Receptor | Ki | 2.9 |
| hERG Channel | IC50 | 280 - 500 |
Safety pharmacology studies have evaluated the effects of this compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
Cardiovascular System: In conscious dogs, oral administration of tolterodine (which is metabolized to this compound) for 10 days resulted in an increased heart rate at a dose of 1 mg/kg. A prolongation of the QT-interval (10-20%) was observed at a higher dose of 4.5 mg/kg hres.ca. In anesthetized dogs, intravenous fesoterodine at 8 µg/kg caused slight decreases (3 to 9%) in systolic blood pressure, pulmonary arterial pressure, and renal artery blood flow europa.eu. In rats, fesoterodine induced a dose-dependent tachycardia without affecting mean arterial pressure europa.eu.
Respiratory System: Detailed preclinical data specifically evaluating the effects of this compound on respiratory function are not extensively available in the public domain. However, general safety pharmacology studies conducted for regulatory submissions typically include an assessment of respiratory parameters, and no clinically relevant effects beyond its primary pharmacology have been noted for the parent drug, tolterodine hpra.iegeneesmiddeleninformatiebank.nlpom.go.id.
Other Organ Systems: Preclinical studies have generally not revealed any relevant adverse effects of fesoterodine on the autonomic nervous, renal, or gastrointestinal systems beyond what would be expected from its antimuscarinic activity geneesmiddeleninformatiebank.nl.
Compound Names
| Compound Name |
|---|
| This compound |
| Fesoterodine |
| Tolterodine |
| Oxybutynin |
| Mirabegron |
| Carbachol |
| Atropine (B194438) |
| Dimethindene |
| Imidafenacin |
| Capsaicin |
| Oxotremorine-M |
| Physostigmine |
| Benzodiazepines |
| Pilocarpine |
| Metoclopramide |
| Cisapride |
| Fluoxetine |
Clinical Efficacy Research of Desfesoterodine
Randomized Controlled Trials (RCTs) in Overactive Bladder (OAB)
The efficacy of desfesoterodine in treating Overactive Bladder (OAB) has been rigorously evaluated in multiple large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials. nih.govnih.gov These studies have consistently demonstrated that treatment with fesoterodine (B1237170) leads to statistically significant and clinically meaningful improvements in OAB symptoms compared to placebo. nih.govnih.govnih.gov
Clinical trials consistently show that this compound significantly reduces the cardinal symptoms of OAB. eco-vector.com Pooled data from two major Phase III trials demonstrated that fesoterodine was significantly better than placebo in alleviating OAB symptoms as determined by changes in bladder diary variables. nih.govthe-hospitalist.org
Key findings from these trials include:
Urge Urinary Incontinence (UUI) Episodes: Patients treated with fesoterodine experienced a significantly greater reduction in the mean number of UUI episodes per 24 hours compared to those receiving placebo. nih.govnih.gov In a 12-week superiority trial, fesoterodine 8 mg demonstrated a significantly greater reduction in UUI episodes compared to both fesoterodine 4 mg and placebo. nih.gov
Micturition Frequency: The average number of micturitions per 24-hour period was significantly reduced in patients taking fesoterodine compared to the placebo group. nih.govnih.gov
Urgency Episodes: Fesoterodine treatment led to a significant decrease in the number of urgency episodes over 24 hours. nih.govnih.gov
Continent Days: Patients achieved a higher number of continent days per week with fesoterodine treatment compared to placebo. researchgate.netthe-hospitalist.org
A post hoc analysis of two 12-week Phase III trials confirmed that the efficacy of fesoterodine extends over the full 24-hour period, with significant improvements observed during daytime, evening, and nighttime intervals. nih.gov
| Endpoint | Placebo | Fesoterodine 4 mg | Fesoterodine 8 mg | Tolterodine (B1663597) ER 4 mg |
|---|---|---|---|---|
| UUI Episodes / 24h | -1.00 | -1.77 (p=0.001 vs Placebo) | -2.06 (p<0.001 vs Placebo) | -1.55 (p=0.008 vs Placebo) |
| Micturitions / 24h | -1.02 | -1.74 (p<0.001 vs Placebo) | -1.94 (p<0.001 vs Placebo) | -1.56 (p<0.001 vs Placebo) |
| Mean Volume Voided (mL) | +11 | +26 (p<0.001 vs Placebo) | +33 (p<0.001 vs Placebo) | +22 (p=0.002 vs Placebo) |
Beyond symptom reduction, treatment with this compound has been shown to significantly improve health-related quality of life (HRQoL) for patients with OAB. nih.govnih.gov Standardized patient-reported outcome measures, such as the King's Health Questionnaire (KHQ) and the Overactive Bladder Questionnaire (OAB-q), have been used to quantify these improvements. nih.govcda-amc.ca
In a pooled analysis of two Phase III trials, patients in all active-treatment groups showed significantly improved HRQoL compared with those on placebo. nih.gov
King's Health Questionnaire (KHQ): The fesoterodine 8 mg group showed statistically significant improvements over placebo in eight of the nine KHQ domains. The 4 mg dose resulted in significant improvements in seven of nine domains. nih.gov
Overactive Bladder Questionnaire (OAB-q): Fesoterodine demonstrated significant improvements in OAB-q scores, including both the symptom bother and HRQoL scales, when compared to placebo. nih.govnih.gov
Patient Perception of Bladder Condition (PPBC): A significantly greater proportion of patients treated with fesoterodine reported meaningful improvements in their bladder condition compared to placebo. nih.gov In one study, 38% of patients on fesoterodine 8 mg and 33% on 4 mg reported a major improvement in bladder-related problems, compared to 21% on placebo. nih.gov
| QOL Metric / Domain | Fesoterodine 4 mg | Fesoterodine 8 mg |
|---|---|---|
| KHQ Domains with Significant Improvement | 7 of 9 | 8 of 9 |
| OAB-q Symptom Bother Score | Significant Improvement | Significant Improvement |
| OAB-q HRQoL Score | Significant Improvement | Significant Improvement |
| Patient Perception of Bladder Condition (PPBC) | Significant Improvement | Significant Improvement |
Long-term Efficacy and Sustained Response
The long-term efficacy and sustained response of this compound have been demonstrated in open-label extension studies of initial 12-week, double-blind trials. These studies followed subjects with overactive bladder (OAB) for extended periods, typically ranging from 24 to 36 months. nih.govnih.gov
In these long-term studies, subjects who chose to continue treatment with fesoterodine experienced improvements in OAB symptoms that were statistically significant at the earliest measurement points and were maintained throughout the 24-month follow-up period. nih.gov A pooled analysis of two such open-label extension studies, involving 890 subjects, found that 49% of participants continued treatment for at least 24 months. nih.gov
The table below illustrates the sustained improvement in key OAB symptoms over a 24-month period from a long-term open-label study.
Table 2: Sustained Efficacy of Fesoterodine in Long-Term Treatment (Change from Double-Blind Baseline)
| Efficacy Endpoint | Open-Label Baseline | Month 12 | Month 24 |
|---|---|---|---|
| Urgency Urinary Incontinence Episodes / 24h | -1.82 | -2.13 | -2.12 |
| Micturitions / 24h | -2.09 | -2.83 | -2.71 |
| Urgency Episodes / 24h | -3.27 | -4.24 | -4.23 |
| Mean Voided Volume / Micturition (mL) | +31.8 | +46.8 | +47.5 |
Safety Profile and Tolerability in Clinical Settings
Common Adverse Events and Their Management
The most frequently reported adverse events associated with desfesoterodine in clinical trials are consistent with its antimuscarinic properties. These events are generally mild to moderate in severity. fda.gov
The most common treatment-related adverse reactions include dry mouth and constipation. nih.govresearchgate.net Other reported side effects are headaches, abdominal pain, dry eyes, and blurred vision. fda.govpatsnap.com Dizziness and drowsiness have also been noted, which can be particularly concerning for older adults. patsnap.com
Management of these common adverse events often involves symptomatic relief. For dry mouth, staying well-hydrated and using saliva substitutes can help alleviate discomfort. patsnap.com To manage constipation, increasing dietary fiber, ensuring adequate fluid intake, and regular physical activity are recommended. patsnap.com Patients experiencing blurred vision should exercise caution when driving or operating machinery. patsnap.com
| Adverse Event | Description | Management Strategies |
|---|---|---|
| Dry Mouth | Most common adverse event; ranges from mild to severe. patsnap.com | Increased hydration, use of saliva substitutes. patsnap.com |
| Constipation | Frequently reported gastrointestinal side effect. patsnap.com | Increased dietary fiber, adequate fluid intake, physical activity. patsnap.com |
| Dry Eyes | Reduced tear production due to antimuscarinic effects. fda.gov | Use of artificial tears or lubricating eye drops. |
| Blurred Vision | Difficulty focusing on objects due to effects on eye muscles. patsnap.com | Caution when driving or operating machinery. patsnap.com |
| Headache | A reported neurological side effect. patsnap.com | Over-the-counter pain relievers, if appropriate. patsnap.com |
| Abdominal Pain | Gastrointestinal discomfort. patsnap.com | Symptomatic management. patsnap.com |
Serious Adverse Events and Rare Occurrences
While most adverse events are mild, serious side effects can occur, though they are less common. Urinary retention, the inability to completely empty the bladder, is a serious adverse event that requires immediate medical attention. patsnap.com Tachycardia, or an increased heart rate, has also been reported and can be problematic for individuals with pre-existing heart conditions. patsnap.com
Rarely, allergic reactions to this compound can occur, with symptoms such as rash, itching, swelling, severe dizziness, and difficulty breathing, which necessitate immediate medical intervention. patsnap.com A review of serious adverse events in pivotal studies, including cases of chest pain, angina, myocardial infarction, and heart failure, found no probable association with the use of fesoterodine, given the co-morbid conditions of the patients. fda.gov In clinical trials, the proportion of patients experiencing serious adverse events was not significantly different between fesoterodine and comparator treatment groups. cda-amc.ca
Safety in Specific Patient Populations
Fesoterodine has been studied in elderly patients (≥65 years), including a vulnerable elderly population with multiple co-morbidities. nih.gov The data indicate that fesoterodine is generally well-tolerated in this demographic. nih.gov While the rate of dry mouth was slightly greater in subjects aged ≥75 years compared to younger patients, the discontinuation rate due to this or other adverse events did not increase with age. nih.gov
Importantly, clinical trials have shown little evidence of central nervous system events or impaired cognition in elderly patients treated with fesoterodine. nih.gov This is a crucial consideration, as the active metabolite of fesoterodine is a substrate for P-glycoprotein (P-gp), which actively transports it out of the central nervous system, potentially reducing adverse CNS effects. nih.govresearchgate.netcgjonline.cacgjonline.ca The LUTS-FORTA (Lower Urinary Tract Symptoms - Fit fOR The Aged) classification, which assesses the appropriateness of drugs for older patients, rated fesoterodine as "beneficial" due to its efficacy and tolerability profile in this population. nih.govresearchgate.netcgjonline.cacgjonline.ca
The safety of fesoterodine has been investigated in pediatric patients (ages 6 to <18 years) with neurogenic detrusor overactivity (NDO). medicaldialogues.innih.gov In a phase 3 clinical trial, fesoterodine demonstrated a favorable benefit-risk profile in this population. nih.govresearchgate.net
The most common treatment-related adverse events were gastrointestinal effects, such as dry mouth. nih.govresearchgate.net Notably, these studies found no detrimental effects on visual accommodation or acuity, or on cognitive function and behavior. medicaldialogues.innih.govresearchgate.net The study did note limitations, including a small sample size, which restricts the ability to detect rare adverse reactions. nih.govresearchgate.net Fesoterodine is approved by the US FDA for treating pediatric patients with NDO who are 6 years of age and older and weigh more than 25 kg. tmc.edu
| Patient Population | Key Safety Findings | Common Adverse Events |
|---|---|---|
| Elderly Patients (≥65 years) | Generally well-tolerated with low rates of urinary retention and CNS events. nih.gov Rated as "beneficial" in the LUTS-FORTA classification. nih.gov | Dry mouth (incidence slightly higher in patients ≥75 years), constipation. nih.gov |
| Pediatric Patients (NDO) | Favorable benefit-risk profile. nih.govresearchgate.net No observed detrimental effects on cognition, behavior, or vision. medicaldialogues.innih.govresearchgate.net | Gastrointestinal effects (e.g., dry mouth). nih.gov |
Post-Marketing Surveillance Data and Real-World Evidence
Post-marketing surveillance is crucial for identifying adverse events that may not have been apparent during the pre-approval clinical trial process, which involves a limited number of patients. fda.gov This ongoing monitoring evaluates drugs in a broader population and over longer periods, helping to detect previously unrecognized adverse effects. nih.gov The FDA's Adverse Event Reporting System (FAERS) is a key database for this surveillance, collecting reports from healthcare professionals and the public. fda.gov
The objective of post-market surveillance is to detect less frequent adverse drug experiences, define at-risk populations, identify drug-drug interactions, and monitor for issues of misuse or medication errors. aretezoe.com However, specific post-marketing surveillance data and real-world evidence studies focusing solely on this compound are not widely available in the reviewed literature. The safety profile continues to be monitored through systems like FAERS, but detailed, published analyses specific to this compound in a real-world setting are limited.
Comparative Studies and Therapeutic Positioning
Head-to-Head Comparative Efficacy Trials with Other Antimuscarinics (e.g., Tolterodine (B1663597), Solifenacin (B1663824), Oxybutynin (B1027), Darifenacin, Imidafenacin)
Direct comparative trials are crucial for determining the relative efficacy of different treatments. Desfesoterodine, delivered via its prodrug fesoterodine (B1237170), has been evaluated against several other antimuscarinics, most notably its predecessor, tolterodine.
Clinical trials have demonstrated that fesoterodine has superior efficacy compared to extended-release (ER) tolterodine. nih.gov Studies have indicated that patients taking fesoterodine report fewer instances of urinary urge incontinence and bothersome symptoms when compared with those on tolterodine. nih.gov While the concept of a non-inferiority trial is to show a new treatment is not unacceptably worse than a standard one, much of the research on fesoterodine has focused on establishing its superiority over older agents. nih.govnih.gov In a head-to-head trial comparing fesoterodine and solifenacin, the two drugs were found to have equivalent efficacy. nih.gov
Network meta-analyses, which allow for the comparison of multiple treatments from a network of trials, provide a broader perspective on comparative efficacy. Several such analyses have positioned this compound (via fesoterodine) favorably among OAB treatments.
One analysis found that fesoterodine 8 mg was the most effective treatment for reducing daily episodes of urgency incontinence. nih.govscielo.br
Another network meta-analysis concluded that fesoterodine (4 mg and 8 mg) and solifenacin (10 mg) were the most efficacious agents in reducing episodes of urgency. elsevierpure.com
In terms of improving the volume of urine voided per micturition, fesoterodine 8 mg was identified as one of the most effective treatments, alongside solifenacin 10 mg and vibegron 50 mg. elsevierpure.com
When compared to oxybutynin, both fesoterodine and solifenacin were found to be significantly superior in terms of efficacy. nih.gov
Collectively, these analyses suggest that while there may be only minimal differences in efficacy between the major classes of oral OAB drugs, this compound is consistently ranked as one of the more effective options for key OAB symptoms. elsevierpure.comfrontiersin.org
Comparative Safety and Tolerability Profiles
The clinical utility of antimuscarinic drugs is often limited by their side effects. nih.govscielo.br Therefore, the comparative safety and tolerability profile of this compound is a critical factor in its therapeutic positioning.
Dry mouth and constipation are the most frequently reported adverse events associated with antimuscarinic agents, often leading to treatment discontinuation. nih.govnih.gov
A network meta-analysis of 45 randomized controlled trials involving 124,587 patients found that tolterodine was associated with the lowest incidence of dry mouth and constipation among seven oral antimuscarinics. nih.gov In this analysis, fesoterodine and solifenacin appeared to have higher rates of constipation. nih.gov For dry mouth, fesoterodine had a more favorable profile than darifenacin, solifenacin, oxybutynin, and propiverine, but a higher incidence than tolterodine and imidafenacin. nih.gov However, the same analysis ranked fesoterodine as the best treatment option concerning the side effect of blurred vision. nih.gov
Another meta-analysis directly comparing fesoterodine and tolterodine found that a significantly higher number of patients experienced dry mouth with fesoterodine. ics.org In contrast, this analysis reported no significant difference in the rates of constipation between the two drugs. ics.org A study comparing fesoterodine to solifenacin noted that side-effect-related treatment discontinuation was more frequent with fesoterodine, with dry mouth and constipation being more common. researchgate.net
The table below summarizes the comparative incidence of key side effects from a network meta-analysis.
| Drug | Rank for Lower Dry Mouth Incidence (Probability of being best) | Rank for Lower Constipation Incidence (Probability of being best) | Rank for Lower Blurred Vision Incidence (Probability of being best) |
|---|---|---|---|
| Tolterodine | 1st (60.5%) | 1st (62.9%) | 2nd (33.9%) |
| Imidafenacin | 2nd (36.8%) | 2nd (25.0%) | 6th (2.6%) |
| Fesoterodine | 3rd (1.0%) | 6th (0.0%) | 1st (43.8%) |
| Darifenacin | 4th (0.6%) | N/A | 3rd (13.6%) |
| Solifenacin | 5th (0.5%) | 7th (0.0%) | 4th (3.3%) |
| Oxybutynin | 6th (0.4%) | 3rd (10.9%) | 5th (3.3%) |
| Propiverine | 7th (0.2%) | 4th (1.2%) | 7th (0.0%) |
Pharmacokinetic and Pharmacodynamic Comparisons with Related Compounds
Pharmacokinetics describes how the body processes a drug, while pharmacodynamics focuses on the drug's effects on the body. mdpi.com The pharmacokinetic profile of this compound is unique, particularly when compared to tolterodine, from which it is also derived.
Fesoterodine is a prodrug that is rapidly and extensively converted by non-specific esterases in the body to its active metabolite, this compound (5-hydroxymethyl tolterodine, or 5-HMT). smw.chresearchgate.net This initial conversion step is independent of the cytochrome P450 (CYP) enzyme system. researchgate.net In contrast, tolterodine is metabolized to the same active compound, 5-HMT, primarily by the CYP2D6 enzyme. smw.chresearchgate.netnih.gov This fundamental difference in the activation pathway is a key determinant of the drugs' comparative pharmacokinetic variability. nih.gov Following its formation, 5-HMT is further metabolized by both CYP2D6 and CYP3A4. nih.govsmw.ch
The CYP2D6 enzyme exhibits significant genetic polymorphism, leading to different metabolic phenotypes in the population, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.govnih.gov
Variability: Because the formation of the active metabolite from fesoterodine does not depend on CYP2D6, it results in less pharmacokinetic variability compared to tolterodine. smw.chnih.gov A head-to-head study found that after administration of fesoterodine and tolterodine ER, the range of exposure to the active moiety could vary up to seven-fold and 40-fold, respectively. nih.gov The primary source of this high variability with tolterodine was the parent drug itself, not the 5-HMT metabolite. nih.gov
Exposure in PMs: In individuals who are CYP2D6 poor metabolizers, the conversion of tolterodine to 5-HMT is impaired, leading to significantly higher exposure to the parent drug. nih.gov When PMs are given fesoterodine, they still produce 5-HMT effectively via esterases. However, the subsequent breakdown of 5-HMT is slower, resulting in approximately two-fold higher peak plasma concentrations (Cmax) and area under the curve (AUC) for the active metabolite compared to extensive metabolizers. nih.govsmw.chresearchgate.net
The table below summarizes key pharmacokinetic differences.
| Parameter | Fesoterodine | Tolterodine |
|---|---|---|
| Active Moiety | This compound (5-HMT) | Tolterodine and this compound (5-HMT) |
| Activation Pathway | Esterases (CYP-independent) | CYP2D6 |
| Pharmacokinetic Variability | Lower | Higher (up to 40-fold variation in exposure) nih.gov |
| Effect of CYP2D6 PM Status | ~2-fold higher exposure to 5-HMT smw.chresearchgate.net | Significantly higher exposure to parent tolterodine; 5-HMT undetectable nih.gov |
Drug Interactions and Polypharmacy Considerations
Pharmacokinetic Drug-Drug Interactions
Desfesoterodine, also known as 5-hydroxymethyl tolterodine (B1663597) (5-HMT), is metabolized by two major cytochrome P450 enzymes: CYP2D6 and CYP3A4. nih.gov Consequently, the co-administration of drugs that inhibit or induce these enzymes can significantly alter the plasma concentration of this compound, potentially impacting its therapeutic effect and side-effect profile.
The CYP3A4 metabolic pathway plays a crucial role in the clearance of this compound. nih.gov Co-administration with potent inhibitors or inducers of this enzyme can lead to clinically significant changes in this compound exposure.
CYP3A4 Inhibitors: Potent inhibitors of the CYP3A4 enzyme can substantially increase the plasma concentrations of this compound. A clinical study involving the co-administration of fesoterodine (B1237170) with ketoconazole, a strong CYP3A4 inhibitor, demonstrated this effect. In individuals who are extensive metabolizers (EMs) of CYP2D6, ketoconazole doubled the maximum plasma concentration (Cmax) and resulted in a 2.3-fold increase in the area under the plasma concentration-time curve (AUC) of this compound. drugs.com The effect was similar in CYP2D6 poor metabolizers (PMs), where Cmax and AUC increased by 2.1-fold and 2.5-fold, respectively. drugs.comresearchgate.net This elevated exposure can increase the risk of anticholinergic side effects.
Table 1: Effect of Ketoconazole (Strong CYP3A4 Inhibitor) on this compound (5-HMT) Pharmacokinetics
| CYP2D6 Metabolizer Status | Parameter | Fold Increase with Ketoconazole |
|---|---|---|
| Extensive Metabolizers (EMs) | Cmax | 2.0 |
| AUC | 2.3 | |
| Poor Metabolizers (PMs) | Cmax | 2.1 |
| AUC | 2.5 |
Data sourced from studies on the co-administration of fesoterodine and ketoconazole. drugs.comresearchgate.net
CYP3A4 Inducers: Conversely, co-administration with strong CYP3A4 inducers can significantly decrease the plasma concentration of this compound, potentially leading to a reduction in therapeutic efficacy. nih.gov A study with the potent CYP3A4 inducer rifampicin showed a dramatic decrease in this compound exposure. In CYP2D6 extensive metabolizers, rifampicin co-administration resulted in an approximate 70% decrease in Cmax and a 75% decrease in AUC of this compound. medscape.com Similar reductions were observed in CYP2D6 poor metabolizers. researchgate.netnih.gov
Table 2: Effect of Rifampicin (Strong CYP3A4 Inducer) on this compound (5-HMT) Pharmacokinetics
| CYP2D6 Metabolizer Status | Parameter | Approximate % Decrease with Rifampicin |
|---|---|---|
| Extensive Metabolizers (EMs) | Cmax | 71% |
| AUC | 77% | |
| Poor Metabolizers (PMs) | Cmax | 72% |
| AUC | 78% |
Data derived from studies on the co-administration of fesoterodine and rifampicin. researchgate.net
Given the common use of anticoagulants like warfarin in older populations, the potential for interaction with antimuscarinic agents is a critical consideration. nih.gov Preclinical in vitro studies suggested that neither fesoterodine nor this compound were likely to affect the metabolism of warfarin. nih.gov
A clinical study was conducted to confirm this lack of interaction in healthy volunteers. nih.govnih.gov Participants received a single dose of warfarin alone and, in a separate period, fesoterodine daily with a single co-administered dose of warfarin. nih.gov The results showed that fesoterodine did not have a clinically meaningful effect on the pharmacokinetics of either R-warfarin or S-warfarin. nih.gov Furthermore, there was no significant impact on the pharmacodynamic (anticoagulant) effect of warfarin, as measured by the International Normalized Ratio (INR) and prothrombin time (PT). nih.govsemanticscholar.org The 90% confidence intervals for the ratio of pharmacokinetic and pharmacodynamic parameters were well within the standard bioequivalence range of 80-125%. nih.gov
Table 3: Effect of Fesoterodine on Warfarin Pharmacokinetics and Pharmacodynamics
| Parameter | Treatment Ratio (Warfarin + Fesoterodine vs. Warfarin Alone) | 90% Confidence Interval |
|---|---|---|
| S-Warfarin AUC | 98% | (92%, 105%) |
| S-Warfarin Cmax | 98% | (91%, 106%) |
| R-Warfarin AUC | 99% | (95%, 103%) |
| R-Warfarin Cmax | 99% | (94%, 104%) |
| INRmax | 97% | (90%, 105%) |
| AUCINR | 100% | (94%, 106%) |
AUC: Area Under the Curve; Cmax: Maximum Concentration; INR: International Normalized Ratio. Data from a study in healthy volunteers. nih.gov
Pharmacodynamic Drug-Drug Interactions
Pharmacodynamic interactions occur when co-administered drugs have additive or synergistic effects on the body. For this compound, the primary concern is its anticholinergic activity.
This compound functions as a competitive antagonist at muscarinic receptors. nih.gov When it is taken concurrently with other medications that also possess anticholinergic properties, there is a significant risk of an increased anticholinergic burden. medscape.com This can lead to an amplification of side effects such as dry mouth, constipation, blurred vision, drowsiness, cognitive impairment, and urinary retention. healthline.com
Numerous drug classes have anticholinergic effects, including:
Tricyclic antidepressants (e.g., amitriptyline) ubc.ca
First-generation antihistamines (e.g., diphenhydramine) healthline.com
Certain antipsychotics (e.g., olanzapine) ubc.ca
Other overactive bladder medications (e.g., oxybutynin) ics.org
Antispasmodics (e.g., dicyclomine) healthline.com
Clinicians should carefully review a patient's entire medication regimen, including over-the-counter products, for potential additive anticholinergic effects before initiating therapy with fesoterodine.
Implications for Polypharmacy in Geriatric Populations
Polypharmacy, commonly defined as the simultaneous use of five or more medications, is highly prevalent in older adults due to the presence of multiple chronic conditions. nih.govacofp.org This population is particularly vulnerable to adverse drug events because of age-related physiological changes that alter drug metabolism and clearance, as well as an increased sensitivity to medication effects. nih.govresearchgate.net
The drug interaction profile of this compound has significant implications for geriatric care. Older adults are more likely to be prescribed CYP3A4 inhibitors (e.g., certain antibiotics, antifungals) for other conditions, which can increase this compound levels and the risk of anticholinergic toxicity. drugs.com
Furthermore, the cumulative anticholinergic burden from multiple medications is a major concern in the elderly. rxfiles.ca Increased anticholinergic activity is associated with a higher risk of falls, delirium, cognitive decline, and an increased risk of dementia. healthline.comubc.ca Given that many medications prescribed to older adults have at least some anticholinergic properties, the addition of a potent antimuscarinic like this compound requires careful risk-benefit assessment. researchgate.netpacificsource.com Comprehensive medication reviews are essential to identify and mitigate the risks associated with polypharmacy in elderly patients receiving this compound. acofp.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Amitriptyline |
| This compound (5-hydroxymethyl tolterodine, 5-HMT) |
| Dicyclomine |
| Diphenhydramine |
| Fesoterodine |
| Ketoconazole |
| Olanzapine |
| Oxybutynin (B1027) |
| R-warfarin |
| Rifampicin |
| S-warfarin |
Advanced Research Methodologies and Future Directions
Pharmacogenomic Studies and Personalized Medicine Approaches
Pharmacogenomics, which studies how genes affect a person's response to drugs, is a key area of research for personalizing overactive bladder (OAB) treatment. nih.govcuestionesdefisioterapia.com For Desfesoterodine, this involves identifying genetic variations that influence its metabolism, efficacy, and tolerability.
Fesoterodine (B1237170) is converted to its active metabolite, this compound (5-hydroxymethyl tolterodine), by ubiquitous esterases. researchgate.netnih.gov This metabolite is then primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4. mdpi.com Genetic polymorphisms in these enzymes can lead to significant variations in drug exposure and response among individuals. mdpi.com
Key Research Findings:
CYP2D6 Activity: Studies have demonstrated a clear link between CYP2D6 metabolic status and this compound plasma concentrations. Individuals classified as poor or intermediate metabolizers tend to have higher exposure to the active metabolite compared to normal or ultrarapid metabolizers. mdpi.com
Predictive Biomarkers: Ongoing research aims to identify specific single nucleotide polymorphisms (SNPs) or other genetic markers that can predict a patient's response to this compound. This could enable clinicians to select the most appropriate treatment and dosage for individual patients, thereby maximizing efficacy and minimizing adverse effects. mdpi.comnih.gov
Pharmacogenomic approaches hold the promise of moving beyond a "one-size-fits-all" approach to OAB management and toward a more precise and personalized therapeutic strategy. nih.gov
Real-World Data Analysis and Observational Studies
While randomized controlled trials (RCTs) are the gold standard for establishing drug efficacy, real-world data (RWD) and observational studies provide invaluable insights into how a medication performs in a broader, more diverse patient population under normal clinical conditions. roche.crd-nb.info These studies are crucial for understanding long-term effectiveness, adherence, and safety of this compound in everyday practice.
Observational studies complement the findings from controlled clinical trials by providing information on the safety, tolerability, and effectiveness of treatments in real-life settings. roche.cr
Key Research Focus Areas:
Treatment Persistence and Adherence: A significant challenge in OAB management is poor long-term adherence to medication. nih.gov RWD analysis helps identify factors that influence persistence with this compound, such as side effects, patient expectations, and cost. nih.govnih.gov
Comparative Effectiveness: Observational studies can compare the real-world effectiveness of this compound with other OAB treatments, providing data that can inform clinical decision-making and treatment guidelines. d-nb.info
Safety in Specific Populations: RWD allows for the assessment of this compound's safety profile in patient populations often underrepresented in clinical trials, such as the elderly or those with multiple comorbidities. researchgate.net
| Feature | Randomized Controlled Trials (RCTs) | Real-World Observational Studies |
|---|---|---|
| Study Design | Controlled, interventional with set protocols | Non-interventional, observing real-life situations roche.cr |
| Patient Population | Homogeneous, strict inclusion/exclusion criteria | Heterogeneous, diverse patient characteristics |
| Objective | Establish efficacy and safety in a controlled environment | Evaluate effectiveness, safety, and tolerability in routine clinical practice roche.cr |
| Data Source | Collected specifically for the trial | Electronic health records, insurance claims, patient registries |
Development of Novel Formulations and Delivery Systems
Innovations in drug delivery technology are being explored to enhance the therapeutic profile of this compound. scrivenerpublishing.com The goal is to improve patient compliance, reduce side effects, and potentially increase efficacy by optimizing the drug's release and absorption. nih.govnih.gov
Potential Future Formulations:
Transdermal Patches: A transdermal delivery system could provide sustained and controlled release of this compound, maintaining stable plasma concentrations and potentially reducing the incidence of side effects like dry mouth.
Intravesical Delivery: For targeted action on the bladder, intravesical instillation of this compound is being investigated. This localized delivery could maximize efficacy at the site of action while minimizing systemic exposure and associated adverse effects.
Nanoparticle-based Systems: Nanotechnology offers the potential to develop novel formulations that can improve the solubility, stability, and targeted delivery of this compound. nih.govmdpi.com
Exploration of this compound in Other Urological or Non-Urological Conditions
The pharmacological properties of this compound, primarily its antimuscarinic activity, suggest its potential therapeutic utility beyond OAB. Researchers are exploring its efficacy in other conditions characterized by smooth muscle overactivity or cholinergic dysfunction.
Potential New Indications:
Neurogenic Detrusor Overactivity (NDO): Studies have investigated the use of fesoterodine in patients with NDO, a condition often associated with neurological disorders such as spinal cord injury or multiple sclerosis. Research has shown that fesoterodine can improve urodynamic parameters in these patients. nih.gov
Benign Prostatic Hyperplasia (BPH): In men with lower urinary tract symptoms (LUTS) suggestive of BPH, particularly those with storage symptoms, the addition of an antimuscarinic agent like this compound to an alpha-blocker has been explored to improve OAB symptoms. nih.gov
Gastrointestinal Disorders: Given the role of muscarinic receptors in regulating gut motility, the potential of this compound in conditions like irritable bowel syndrome (IBS) with diarrhea could be an area for future investigation.
Mechanistic Research on Receptor Subtype Selectivity and Allosteric Modulation
This compound acts as a competitive antagonist of muscarinic receptors. medchemexpress.com While it is known to be a potent antimuscarinic agent, further research is needed to fully elucidate its selectivity for different muscarinic receptor subtypes (M1-M5) and the potential for allosteric modulation. medchemexpress.comnih.gov
Receptor Subtype Selectivity: In vitro studies have indicated that this compound does not show selectivity for any specific muscarinic receptor subtype. medchemexpress.com However, it does exhibit greater affinity for muscarinic receptors in the human bladder mucosa and detrusor muscle compared to the parotid gland, which may contribute to its clinical efficacy and tolerability profile. nih.gov
Allosteric Modulation: Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. nih.govmdpi.com This can lead to a change in the receptor's conformation, thereby altering the binding or efficacy of the primary ligand. nih.gov Investigating whether this compound or related compounds can act as allosteric modulators could open up new avenues for developing more selective and effective treatments. mdpi.com
A deeper understanding of these mechanisms could lead to the design of new drugs with improved bladder selectivity and fewer side effects.
Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in pharmacological research to accelerate drug discovery, optimize clinical trials, and personalize treatment. nih.govnih.govpremierscience.com
Applications in this compound Research:
Predicting Treatment Response: AI models are being developed to analyze complex patient data and predict the likelihood of a positive response to OAB medications, including antimuscarinics like this compound. uroweb.orgclevelandclinic.org These models can identify clinical features that are predictive of treatment success. uroweb.org
Drug Repurposing: AI algorithms can analyze vast biological and chemical datasets to identify new potential therapeutic uses for existing drugs like this compound. mdpi.com
Optimizing Drug Design: In the long term, AI could be used to design novel molecules with enhanced selectivity for bladder muscarinic receptors, potentially leading to the development of next-generation OAB therapies with improved efficacy and safety profiles. mdpi.com
The integration of AI and ML into this compound research has the potential to revolutionize how OAB is understood and treated, paving the way for more effective and personalized therapies. mdpi.commedrxiv.org
Conclusion and Research Gaps
Summary of Key Research Findings
Desfesoterodine, also known as 5-hydroxymethyltolterodine (5-HMT), is the principal active metabolite responsible for the therapeutic effects of the antimuscarinic drug fesoterodine (B1237170). wikipedia.orgwikipedia.orgsmw.ch Research has firmly established that fesoterodine itself is a prodrug, which is rapidly and extensively hydrolyzed by ubiquitous, nonspecific esterases in the plasma to form this compound. smw.chpatsnap.compfizermedical.comnih.gov This conversion pathway is a key characteristic, as it is not dependent on the cytochrome P450 (CYP) enzyme system for activation. nih.gov
The primary mechanism of action of this compound is as a potent and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). patsnap.commedchemexpress.com Its therapeutic effect in the treatment of overactive bladder (OAB) stems from blocking these receptors, particularly the M3 subtype, on the detrusor muscle of the bladder. patsnap.compatsnap.com This antagonism inhibits the action of acetylcholine, leading to a reduction in involuntary bladder contractions, an increase in bladder capacity, and an alleviation of OAB symptoms such as urinary urgency, frequency, and urge incontinence. patsnap.compatsnap.comnih.gov
Pharmacokinetic studies have defined the clinical behavior of this compound. After oral administration of its parent compound, fesoterodine, the bioavailability of this compound is 52%. wikipedia.orgpfizermedical.com Peak plasma concentrations are typically reached after approximately 5 hours, and the elimination half-life is around 7 to 8 hours, which supports a once-daily dosing schedule. wikipedia.orgpatsnap.compfizermedical.com While the formation of this compound is independent of CYP enzymes, its subsequent metabolism and inactivation involve both the CYP2D6 and CYP3A4 pathways. smw.chnih.gov Clinical studies have demonstrated that systemic exposure to this compound increases proportionally with the dose of fesoterodine administered. pfizermedical.comnih.gov
Table 1: Pharmacokinetic Parameters of this compound (Active Metabolite)
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | 52% | wikipedia.orgpfizermedical.com |
| Time to Peak Plasma Concentration (tmax) | ~5 hours | pfizermedical.comnih.gov |
| Elimination Half-life (t½) | ~7-8 hours | wikipedia.orgpatsnap.com |
| Primary Formation Pathway | Hydrolysis by nonspecific esterases | smw.chpfizermedical.comnih.gov |
Unaddressed Research Questions and Future Investigative Avenues
Despite a solid understanding of its primary function and pharmacokinetics, several areas concerning this compound warrant further investigation.
Long-Term Central Nervous System (CNS) Impact: While this compound is intended to act peripherally on the bladder, the long-term effects of chronic exposure on the CNS, particularly in elderly populations, remain an area for deeper research. Future studies could focus on objectively measuring potential cognitive effects, such as memory impairment or confusion, over extended treatment periods.
Receptor Subtype Selectivity: The therapeutic action is attributed mainly to M3 receptor antagonism. However, a more detailed characterization of this compound's binding affinity and activity at other muscarinic receptor subtypes (M1, M2, M4, M5) in various human tissues could elucidate a more complete pharmacological profile. This could help explain secondary effects and identify patient populations who might benefit most or be at higher risk.
Comparative Efficacy and Head-to-Head Trials: While the efficacy of fesoterodine (and thus this compound) in treating OAB is well-documented, there is a need for more direct, long-term comparative effectiveness studies against newer classes of OAB medications, such as beta-3 adrenergic agonists. Such trials would provide clinicians with robust data for making evidence-based treatment decisions.
Biomarkers for Treatment Response: Research to identify potential genetic or metabolic biomarkers that predict patient response to this compound could pave the way for a more personalized medicine approach. Understanding why some patients respond exceptionally well while others experience insufficient efficacy could optimize treatment strategies and improve outcomes.
Potential for Tachyphylaxis: Investigation into the potential for diminished receptor response (tachyphylaxis) with long-term, continuous use of this compound is an important avenue. Understanding the molecular mechanisms behind any potential decrease in efficacy over time would be crucial for long-term management of a chronic condition like OAB.
Potential Impact on Clinical Practice and Patient Outcomes
The development and clinical use of fesoterodine, which delivers this compound as its active moiety, has had a significant positive impact on the management of OAB. By effectively reducing the bothersome symptoms of urinary urgency and incontinence, this compound can substantially improve a patient's quality of life, restoring confidence and enabling greater participation in social and professional activities. patsnap.comhra.nhs.uk
The predictable pharmacokinetic profile of this compound, stemming from its activation by esterases rather than the often-variable CYP2D6 enzyme, represents a key clinical advantage. smw.ch This leads to more consistent plasma concentrations of the active drug among different patients, potentially reducing the impact of genetic variations in drug metabolism on therapeutic outcomes. smw.chnih.gov The favorable half-life supports a once-daily dosing regimen, which is known to enhance patient adherence to medication schedules for chronic conditions. patsnap.com
Future research aimed at answering the unaddressed questions has the potential to further refine clinical practice. A clearer understanding of the CNS safety profile, for instance, will allow clinicians to prescribe this compound with greater confidence in vulnerable elderly patients. Similarly, head-to-head trials against other therapies will provide clearer treatment algorithms. Ultimately, a more profound knowledge of this compound will continue to improve patient outcomes by ensuring its safe and effective use in the management of overactive bladder.
Table 2: Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | The primary active metabolite, an antimuscarinic agent. |
| Fesoterodine | Prodrug of this compound. |
| Tolterodine (B1663597) | A related antimuscarinic agent; this compound is also a metabolite of tolterodine. medchemexpress.comdrugbank.comnih.gov |
| 5-Hydroxymethyltolterodine (5-HMT) | Chemical name for this compound. smw.chpatsnap.commedchemexpress.com |
| Acetylcholine | Neurotransmitter antagonized by this compound at muscarinic receptors. patsnap.comnih.gov |
Q & A
Q. What ethical considerations arise in designing pediatric trials for this compound, given its CNS penetration potential?
- Methodological Answer : Prioritize non-invasive biomarkers (e.g., bladder ultrasound) over frequent blood sampling. Establish independent data safety monitoring boards (DSMBs) with pediatric neurology experts. Use placebo-controlled designs only when standard therapies are ineffective, per FDA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
